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This document provides a comprehensive guide to utilizing and adapting the Chelex® 100
resin-based method for the extraction of DNA from plant tissues. Chelex® 100, a chelating ion
exchange resin, offers a rapid, cost-effective, and less hazardous alternative to traditional DNA
extraction methods that rely on toxic organic solvents. This protocol is particularly
advantageous for high-throughput screening and applications where PCR-ready DNA is the
primary requirement.

Introduction to Chelex® 100 for Plant DNA
Extraction

The Chelex® 100 resin consists of styrene-divinylbenzene copolymers with paired
iminodiacetate ions that exhibit a high affinity for polyvalent metal ions, such as Mg2*. During
DNA extraction, the resin effectively sequesters these metal ions, which are essential cofactors
for nucleases. By binding these ions, Chelex® 100 inactivates DNases that would otherwise
degrade the genomic DNA, especially at the high temperatures used during the extraction
process. The basic workflow involves lysing plant cells in the presence of a Chelex® 100
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suspension, followed by heating to denature proteins and further inactivate enzymes. A final
centrifugation step pellets the resin and cellular debris, leaving the single-stranded DNA in the
supernatant, ready for downstream applications like PCR.

Quantitative Data Presentation

The efficacy of the Chelex® 100 method can vary depending on the plant species and the
presence of secondary metabolites. The following table summarizes quantitative data from
various studies, comparing the Chelex® 100 method with the traditional Cetyl
Trimethylammonium Bromide (CTAB) method and commercial kits.

. Extraction DNA Yield (ng/ A260/A280
Plant Species . Reference
Method uL) Ratio
Tomato Chelex® 100
(Solanum (Method 1: 56°C 87 - 168 1.46 - 1.50
lycopersicum) overnight)
Chelex® 100
(Method 2: 95°C 136 - 214 159-1.64
for 10 min)
_ Chelex® 100
Orange (Citrus -
] ) (Method 1: 56°C Not specified 1.15-1.36
sinensis) )
overnight)
Chelex® 100
(Method 2: 95°C Not specified 1.59-1.84
for 10 min)
Maize (Zea -
CTAB Not specified 16-2.0 [1]
mays)
Commercial Kit n
) Not specified 1.2-1.95 [1]
(Qiagen)
Medicinal Plants ) ) )
) CTAB Higher than Kit Lower than Kit [2]
(Various)
o Lower than Higher than
Commercial Kit [2]
CTAB CTAB
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Note: An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA. Ratios lower
than this may indicate protein contamination, while higher ratios can suggest RNA
contamination. The Chelex® 100 method often yields single-stranded DNA, which can
influence spectrophotometric readings.

Experimental Protocols
Standard Chelex® 100 Protocol for General Plant
Tissues

This protocol is suitable for a wide range of fresh, frozen, or dried plant tissues.
Materials:
e Chelex® 100 molecular biology grade resin
 Sterile, nuclease-free water
e Microcentrifuge tubes (1.5 mL)
» Micropestles or sterile pipette tips for grinding
o Heating block or water bath
e Microcentrifuge
o Vortex mixer
Procedure:
e Preparation of 5% Chelex® 100 Suspension:
o Add 5 g of Chelex® 100 resin to 100 mL of sterile, nuclease-free water in a sterile bottle.

o Mix well by swirling or using a magnetic stirrer. The suspension can be stored at 4°C for
several months. Always mix the suspension well before pipetting as the resin settles
quickly.
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e Sample Preparation:

o Place a small amount of plant tissue (10-50 mg of fresh tissue or 5-10 mg of dried tissue)
into a 1.5 mL microcentrifuge tube.

o Mechanically grind the tissue inside the tube using a sterile micropestle or the end of a
sterile pipette tip. For tougher tissues, freezing the sample in liquid nitrogen before
grinding can improve cell lysis.

o DNA Extraction:
o Add 200 pL of the 5% Chelex® 100 suspension to the ground plant tissue.
o Vortex the tube for 10-15 seconds to ensure the tissue is well-mixed with the resin.

o Incubate the tube at 95-100°C for 8-10 minutes in a heating block or boiling water bath.[3]
[4][5] This step lyses the cells and denatures proteins.

o Vortex the tube again for 10-15 seconds.

o Centrifuge the tube at 12,000-15,000 x g for 2-3 minutes at room temperature to pellet the
Chelex® resin and cellular debris.[3][4][5]

¢ DNA Collection:

o Carefully transfer 50-100 pL of the supernatant containing the DNA to a new sterile
microcentrifuge tube. Crucially, avoid transferring any of the Chelex® resin beads, as they
can inhibit downstream PCR reactions by chelating Mg2*.[6] A second short centrifugation
of the supernatant can help to remove any remaining resin.

o The extracted DNA is now ready for use in PCR. For long-term storage, it is recommended
to store the DNA at -20°C.

Modified Chelex® 100 Protocol for Plants with High
Polysaccharide and Polyphenol Content
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Plants rich in polysaccharides and polyphenols can be challenging for DNA extraction as these
compounds can co-precipitate with DNA and inhibit PCR.[7][8] This modified protocol
incorporates additional steps to mitigate these issues.

Additional Materials:

» Polyvinylpyrrolidone (PVP)

e [-mercaptoethanol (use in a fume hood)

e High-salt wash buffer (e.g., 1 M NaCl, 10 mM Tris-HCI pH 8.0)

Modified Procedure:

e Sample Preparation:

o During the grinding step, add a small amount of PVP (e.g., 1-2% of the buffer volume) to
the plant tissue. PVP helps to bind and remove polyphenolic compounds.

o Modified Lysis Step:

o To the 5% Chelex® 100 suspension, add 3-mercaptoethanol to a final concentration of
0.5-2%. This reducing agent helps to inhibit the oxidation of polyphenols.

o Add the modified Chelex® suspension to the ground tissue and proceed with the
incubation and boiling steps as in the standard protocol.

o Optional Washing Step:

o After the initial centrifugation, carefully remove the supernatant.

o Add 500 pL of a high-salt wash buffer to the pellet and vortex briefly.

o Centrifuge again at high speed for 2-3 minutes. Discard the supernatant. This step helps
to remove polysaccharides.

o Resuspend the pellet in 100-200 uL of sterile water or TE buffer and proceed with the
boiling step as in the standard protocol.
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Troubleshooting Guide
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Issue Possible Cause Suggested Solution

Ensure thorough grinding of
the plant tissue. For tough
) o ) tissues, use liquid nitrogen.
Low or no DNA yield Insufficient cell lysis. ] o
Increase the incubation time or
temperature during the boiling

step.

] ] ) Increase the amount of plant
Too little starting material. ) )
tissue used for extraction.

Be extremely careful when

pipetting the supernatant. A
PCR inhibition Carryover of Chelex® resin. second centrifugation of the

supernatant can help pellet

any remaining resin.[6]

Use the modified protocol with
S PVP and/or a high-salt wash.
Co-precipitation of o
Diluting the DNA template for
PCR (e.g., 1:10 or 1:100) can
also help to overcome

inhibition.[9]

polysaccharides or

polyphenols.

In addition to the modified

protocol, consider using
High concentration of younger leaf tissue, which
secondary metabolites. typically has lower

concentrations of these

compounds.

Ensure the Chelex® 100
suspension is well-mixed and
that the resin is adequately
Degraded DNA Nuclease activity. dispersed during the lysis and
heating steps. Work quickly
and keep samples on ice when

not being processed.
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Always vortex the Chelex®

o 100 stock suspension before
) Uneven distribution of Chelex® o
Inconsistent results _ pipetting to ensure a
resin.
consistent concentration of

resin in each reaction.[9]

Use a consistent amount and
Variation in starting material. type of plant tissue for each

extraction.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for plant DNA extraction using the
Chelex® 100 protocol.
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f Sample Preparation

Start: Plant Tissue (10-50mg)

Grind Tissue
(with or without liquid N2/PVP)
\_ J

4 DNA E§traction A

Add 200pL of 5% Chelex® 100
(optional: with B-mercaptoethanol)

Vortex (10-15s)

Incubate at 95-100°C (8-10 min)

Vortex (10-15s)

Gentrifuge (12,000 x g, 2-3 minD

G J
f DNA (vjollection & Application A
Collect Supernatant
(Avoid Chelex® beads)
PCR Amplification (Store DNA at -20°C)
)

Click to download full resolution via product page

Caption: Standard workflow for plant DNA extraction using Chelex® 100.
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Signaling Pathways and Logical Relationships

The Chelex® 100 DNA extraction method does not involve signaling pathways. The logical
relationship of the process is a linear workflow designed to isolate DNA from plant cells by
physically disrupting the cells, chelating nuclease cofactors, denaturing proteins, and
separating the DNA from cellular debris and the resin.

f Logical Flow of Chelex® 100 DNA Extraction A

Cell Disruption Nuclease Inactivation Protein Denaturation
(Mechanical Grinding) (Chelex® binds Mg2*) (Heat Application)

DNA Release into Solution)

Separation of DNA

(Centrifugation)

PCR-ready DNA in s@

Click to download full resolution via product page

Caption: Logical steps in Chelex® 100 DNA isolation from plant cells.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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